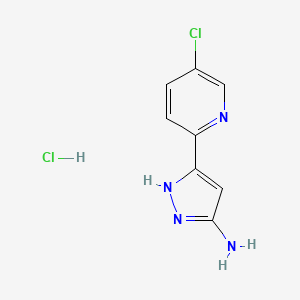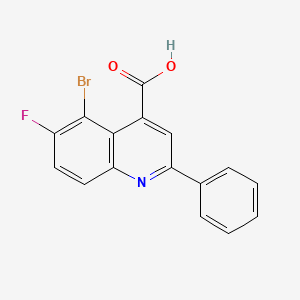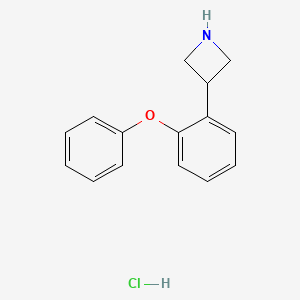
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 4-position and a dimethoxybenzylamino group at the 3-position on the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid and 2,4-dimethoxybenzylamine.
Esterification: The 4-aminobenzoic acid is first esterified using methanol and a suitable acid catalyst to form methyl 4-aminobenzoate.
Amidation: The methyl 4-aminobenzoate is then reacted with 2,4-dimethoxybenzylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ring.
Reduction: Reduced forms of the amino groups.
Substitution: Substituted benzoate derivatives.
Applications De Recherche Scientifique
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog with only an amino group at the 4-position.
Methyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of the dimethoxybenzylamino group.
Methyl 4-amino-3-bromobenzoate: Contains a bromine atom at the 3-position instead of the dimethoxybenzylamino group.
Uniqueness
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is unique due to the presence of the dimethoxybenzylamino group, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
methyl 4-amino-3-[(2,4-dimethoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(16(9-13)22-2)10-19-15-8-11(17(20)23-3)5-7-14(15)18/h4-9,19H,10,18H2,1-3H3 |
Clé InChI |
NXFULPMGRQYMFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)



![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)

![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)

